1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound featuring a unique bicyclic structure combined with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a thiophene derivative and an azabicycloalkene.
Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the bicyclic core.
Final Assembly: The ethanone linkage is formed through a condensation reaction, often under acidic or basic conditions to facilitate the formation of the carbonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the bicyclic structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole moiety and the ethanone linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogenating agents for electrophilic substitutions and strong bases for nucleophilic substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. Pathways involved could include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylethanone: Similar bicyclic structure but with a phenyl group instead of an indole.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-pyridyl)ethanone: Contains a pyridine ring instead of an indole.
Uniqueness: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of both a bicyclic structure and an indole moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these structural features can result in unique interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-indol-1-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-8-13-7-12(17)10-19-13)9-16-6-5-11-3-1-2-4-14(11)16/h1-6,12-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZUJHRDCHSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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